ethyl 4-[4-(diphenylamino)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-(diphenylamino)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate is a complex organic compound that features a combination of several functional groups, including an imidazole ring, a triazine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(diphenylamino)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal and ammonia, followed by further functionalization.
Formation of the Triazine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(diphenylamino)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Ethyl 4-[4-(diphenylamino)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The unique combination of functional groups makes this compound useful in the design of new materials with specific properties, such as conductivity or fluorescence.
Chemical Research: It serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(diphenylamino)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and triazine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to the active sites of proteins . This binding can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[4-(diphenylamino)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate: shares similarities with other compounds containing imidazole and triazine rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer a diverse range of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C25H26N8O2 |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
ethyl 4-[4-imidazol-1-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H26N8O2/c1-2-35-25(34)31-17-15-30(16-18-31)22-27-23(32-14-13-26-19-32)29-24(28-22)33(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19H,2,15-18H2,1H3 |
InChI Key |
WNNMJMLCUPRWAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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